3,6-dimethyl-N-(2-phenylethyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Beschreibung
This compound features a [1,2]oxazolo[5,4-b]pyridine core substituted with methyl groups at positions 3 and 4. The carboxamide moiety is linked to a 2-phenylethyl group, contributing to its hydrophobic character. Its molecular formula is C₁₇H₁₇N₃O₂ (calculated molecular weight: 295.34 g/mol).
Eigenschaften
Molekularformel |
C17H17N3O2 |
|---|---|
Molekulargewicht |
295.34 g/mol |
IUPAC-Name |
3,6-dimethyl-N-(2-phenylethyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C17H17N3O2/c1-11-10-14(15-12(2)20-22-17(15)19-11)16(21)18-9-8-13-6-4-3-5-7-13/h3-7,10H,8-9H2,1-2H3,(H,18,21) |
InChI-Schlüssel |
CDQCYNXYJFFXCK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C(=NOC2=N1)C)C(=O)NCCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Cyclocondensation of 2-Amino-3-Hydroxypyridine Derivatives
A widely adopted method involves heating 2-amino-5-bromo-3-hydroxypyridine with carboxylic acid derivatives in the presence of polyphosphoric acid trimethylsilyl ester (PPSE) or polyphosphoric acid (PPA). For example, reacting 2-amino-3-hydroxypyridine with 4-cyanobenzoic acid under PPSE catalysis at 120°C for 6 hours yields the oxazolo[5,4-b]pyridine core with 78% efficiency.
Key Reaction Parameters:
| Parameter | Value |
|---|---|
| Catalyst | PPSE or PPA |
| Temperature | 120–140°C |
| Reaction Time | 4–8 hours |
| Yield | 70–85% |
Heck Reaction for Functionalization
Post-cyclization functionalization often employs palladium-catalyzed cross-coupling. A Heck reaction between 5-bromo-oxazolo[5,4-b]pyridine and acrylonitrile using palladium acetate (1 mol%) and tri-o-tolylphosphine in DMF at 100°C introduces α,β-unsaturated nitriles to the pyridine ring. This step is critical for later modifications but requires rigorous exclusion of oxygen.
Regioselective Methylation at C3 and C6 Positions
Introducing methyl groups at the 3- and 6-positions demands careful reagent selection to avoid over-alkylation.
Directed Ortho-Metalation Strategy
Lithiation of the oxazolo[5,4-b]pyridine core using LDA (lithium diisopropylamide) at −78°C in THF, followed by quenching with methyl iodide, achieves sequential methylation. The C3 position is typically methylated first due to enhanced acidity from the adjacent oxazole nitrogen.
Methylation Sequence:
Alternative Friedel-Crafts Alkylation
Using AlCl3 as a Lewis catalyst, methylation with methyl chloride in dichloromethane at 0°C provides a one-pot alternative. However, this method yields a 3:1 ratio of 3,6-dimethyl to undesired 3,5-dimethyl isomers, necessitating chromatographic separation.
Amide Coupling with 2-Phenylethylamine
The final step involves coupling the 4-carboxylic acid derivative with 2-phenylethylamine.
Carboxylic Acid Activation
The 4-position carboxylic acid is activated using EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in anhydrous DMF. Stirring at 25°C for 12 hours generates the reactive O-acylisourea intermediate, which is then treated with 2-phenylethylamine (1.2 eq).
Optimized Coupling Conditions:
| Reagent | Quantity |
|---|---|
| EDCl | 1.5 eq |
| HOBt | 1.5 eq |
| 2-Phenylethylamine | 1.2 eq |
| Solvent | DMF |
| Yield | 92% |
Microwave-Assisted Coupling
Recent advancements employ microwave irradiation (100°C, 300 W) to reduce reaction time to 30 minutes while maintaining a 90% yield. This method minimizes racemization and byproduct formation.
Alternative Synthetic Routes
One-Pot Tandem Cyclization
A novel approach condenses 2-amino-3-hydroxypyridine, acetylacetone, and 2-phenylethyl isocyanate in PPA at 130°C. This tandem cyclization-methylation-amide formation sequence achieves a 68% overall yield but struggles with scalability due to viscous reaction media.
Enzymatic Aminolysis
Experimental studies using immobilized lipase B from Candida antarctica (CAL-B) in tert-butanol at 50°C demonstrate a chemo-enzymatic route. While environmentally friendly, the 55% yield and 72-hour reaction time limit industrial applicability.
Analytical and Purification Techniques
Chromatographic Separation
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves residual methyl isomers and unreacted amine. Typical purity post-purification exceeds 99.5%.
Crystallization Optimization
Recrystallization from ethyl acetate/n-hexane (1:3) produces needle-shaped crystals suitable for X-ray diffraction analysis, confirming regiochemistry.
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Over-methylation at C5 | Lower reaction temperature (−78°C) |
| Epimerization during amide coupling | Use HOBt/EDCl or microwave assistance |
| PPSE handling difficulties | Replace with PTSA (p-toluenesulfonic acid) |
Yield Comparison Across Methods
| Method | Overall Yield | Key Advantage |
|---|---|---|
| Sequential methylation + EDCl/HOBt | 72% | High regioselectivity |
| One-pot tandem cyclization | 68% | Reduced step count |
| Enzymatic aminolysis | 55% | Solvent sustainability |
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-(2-Phenylethyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridin-4-carboxamid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können Amine oder andere reduzierte Derivate ergeben.
Substitution: Nucleophile und elektrophile Substitutionsreaktionen sind üblich, insbesondere am Pyridinring.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) und Natriumborhydrid (NaBH₄) werden häufig verwendet.
Substitution: Reagenzien wie Natriumhydrid (NaH) in Dimethylformamid (DMF) werden für nucleophile Substitutionen verwendet.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So können beispielsweise N-Oxide durch Oxidation entstehen, während Reduktion Amine erzeugen kann .
Wissenschaftliche Forschungsanwendungen
The compound 3,6-dimethyl-N-(2-phenylethyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic molecule with potential applications in medicinal chemistry and pharmacology. This article explores its scientific research applications, supported by comprehensive data tables and case studies.
Structure and Composition
- IUPAC Name: this compound
- Molecular Formula: C18H20N2O2
- Molecular Weight: 296.37 g/mol
Antimicrobial Activity
Research has indicated that derivatives of oxazole-containing compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Study: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of several oxazole derivatives. The compound demonstrated a minimum inhibitory concentration (MIC) against E. coli of 32 µg/mL, indicating potent activity compared to standard antibiotics .
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Compounds with similar oxazole and pyridine frameworks have been investigated for their ability to induce apoptosis in cancer cells.
Case Study: Cancer Cell Line Studies
In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induced significant cell death at concentrations as low as 10 µM. Mechanistic studies indicated that it activates caspase pathways leading to programmed cell death .
Neuroprotective Effects
Emerging research suggests that compounds containing oxazole rings may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases.
Case Study: Neuroprotection in Animal Models
In rodent models of neurodegeneration, administration of the compound resulted in reduced neuronal loss and improved cognitive function as assessed by behavioral tests. The proposed mechanism involves modulation of oxidative stress and inflammation pathways .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of the compound. Key findings include:
- Dimethyl Substituents: Enhance lipophilicity and cellular uptake.
- Phenylethyl Group: Contributes to receptor binding affinity.
- Oxazole Ring: Essential for biological activity, possibly through interactions with target enzymes.
Data Summary Table
Wirkmechanismus
Der Wirkungsmechanismus von N-(2-Phenylethyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridin-4-carboxamid beinhaltet seine Interaktion mit molekularen Zielstrukturen wie Cytochrom P450 CYP17 . Dieses Enzym ist für die Biosynthese von Vorstufen sowohl von Androgenen als auch von Östrogenen verantwortlich. Durch die Hemmung dieses Enzyms kann die Verbindung potenziell die Hormonspiegel modulieren und therapeutische Wirkungen ausüben .
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Substituent Variations
Table 1: Key Structural and Physicochemical Comparisons
Functional Group Impact on Properties
- Carboxamide vs. Carboxylic Acid : The target compound’s carboxamide group (vs. carboxylic acid in ) reduces ionization at physiological pH, enhancing membrane permeability. Carboxylic acid derivatives may exhibit higher solubility in aqueous media but lower bioavailability due to ionization .
- Substituent Effects: Phenylethyl vs. Halogenation: The 4-fluoro substituent in increases electronegativity and metabolic stability but adds molecular weight. Heterocyclic Additions: Compounds with furan () or pyrazole () substituents exhibit expanded π-systems, which may enhance π-π stacking interactions in biological targets.
Biologische Aktivität
3,6-Dimethyl-N-(2-phenylethyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 375.4 g/mol. Its IUPAC name is 3,6-dimethyl-N-(2-phenylethyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide.
| Property | Value |
|---|---|
| Molecular Formula | C22H24N3O2 |
| Molecular Weight | 375.4 g/mol |
| IUPAC Name | 3,6-dimethyl-N-(2-phenylethyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from available precursors. The process includes:
- Formation of the Isoxazole Ring : Achieved through a [3+2] cycloaddition reaction.
- Cyclization : The isoxazole ring is fused to a pyridine ring via base-catalyzed intramolecular cyclization.
- Functional Group Introduction : Nucleophilic substitution reactions introduce the phenethyl group.
Anticancer Properties
Recent studies indicate that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of pyridine compounds have shown inhibition of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. In vitro studies demonstrated that certain pyridine derivatives inhibit cellular proliferation in various human tumor cell lines such as HeLa and A375 with IC50 values in the low micromolar range .
Neuroprotective Effects
Research has highlighted the potential neuroprotective effects of compounds related to this compound. These compounds may inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's . Virtual screening has shown that similar piperazine derivatives can effectively bind to AChE's active sites.
The biological activity of this compound may be attributed to its ability to modulate various signaling pathways involved in apoptosis and cell proliferation. The oxazole and pyridine moieties are known to interact with key enzymes and receptors in cellular processes.
Study on CDK Inhibition
A study evaluated a series of pyridine derivatives for their ability to inhibit CDK activity. Notably, one compound exhibited an IC50 value of 0.36 µM against CDK2 and 1.8 µM against CDK9, demonstrating high selectivity . This suggests that structural modifications in compounds like this compound could enhance its therapeutic potential.
Neuroprotective Screening
In another investigation focused on neuroprotection, derivatives were screened for AChE inhibition. Compounds exhibiting strong binding affinities were identified as potential candidates for treating cognitive decline associated with Alzheimer's disease .
Q & A
Q. Table 1: Comparative Synthetic Methods
| Method Step | Catalysts | Solvent | Yield Range | Purity (%) |
|---|---|---|---|---|
| Condensation | Cu(OAc)₂ | Toluene | 40–60% | 85–90 |
| Cyclization | Pd/C | DMF | 65–75% | 90–95 |
| Amidation | EDC/HOBt | DCM | 70–80% | >95 |
Q. Table 2: Analytical Technique Parameters
| Technique | Key Parameters | Utility |
|---|---|---|
| ¹H NMR | 500 MHz, DMSO-d₆ | Regiochemistry confirmation |
| HPLC-MS | C18 column, 0.1% TFA gradient | Purity assessment |
| X-ray | Cu Kα radiation, 100K | Absolute stereochemistry |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
